Deuterated 2-Propylhexanoic Acid Ethyl Ester: Structural Characterization & Application Guide
Deuterated 2-Propylhexanoic Acid Ethyl Ester: Structural Characterization & Application Guide
Executive Summary
Molecule: Deuterated 2-Propylhexanoic Acid Ethyl Ester (Ethyl 2-propylhexanoate-d
Part 1: Structural Characterization & Nomenclature
The molecule is a structural homologue of the antiepileptic drug Valproate, containing one additional methylene unit in the backbone. This extension breaks the symmetry of the VPA structure, introducing chirality.
Chemical Identity
| Property | Data |
| Systematic Name | Ethyl 2-propylhexanoate |
| Isotopologue (Primary) | Ethyl-d |
| Parent Acid CAS | 3274-28-0 (2-Propylhexanoic acid) |
| Molecular Formula | C |
| Exact Mass (d | 186.1620 Da |
| Exact Mass (d | 191.1934 Da |
| Chirality | C2 Center ( |
Isotopic Labeling Strategies
Researchers must select the labeling position based on the experimental intent.
-
Strategy A: Ethyl-d
Labeling (Analytical Standard)-
Modification: Deuteration of the ethoxy group (-O-CD
CD ). -
Purpose: Ideal Internal Standard (IS) for GC-MS/LC-MS quantification.
-
Advantage: Synthetically accessible via esterification; mass shift (+5 Da) is sufficient to avoid isotopic overlap with natural M+ isotopes.
-
Limitation: Not suitable for metabolic stability studies where ester hydrolysis occurs (label is lost).
-
-
Strategy B: Backbone Deuteration (Metabolic Probe)
-
Modification: Deuteration of the propyl or hexyl chains (e.g., 3,3,4,4-d
). -
Purpose: Studying "Deuterium Switch" pharmacokinetics or blocking
-oxidation. -
Advantage: Label remains on the acid metabolite after ester hydrolysis.
-
Part 2: Synthetic Pathways (Field-Proven Protocols)
The following workflow describes the synthesis of the Ethyl-d
Synthesis Logic (Graphviz)
Figure 1: Acid-catalyzed esterification pathway utilizing deuterated ethanol to generate the d5-labeled ester.
Detailed Protocol: Fischer Esterification (Micro-Scale)
Objective: Synthesize 100 mg of Ethyl-d
-
Reagents:
-
2-Propylhexanoic acid (158 mg, 1.0 mmol).
-
Ethanol-1,1,2,2,2-d
(99.5 atom % D, 0.5 mL, excess). -
Thionyl Chloride (SOCl
) OR Conc. Sulfuric Acid (H SO ).
-
-
Procedure:
-
Activation: In a dry reaction vial, dissolve the acid in Ethanol-d
. -
Catalysis: Add SOCl
(20 µL) dropwise at 0°C (exothermic). Alternatively, use 1 drop of conc. H SO . -
Reflux: Heat to 60°C for 60 minutes. The kinetic isotope effect (KIE) may slightly slow the reaction compared to non-deuterated ethanol; extend time if necessary.
-
Quench: Cool to room temperature. Add saturated NaHCO
(1 mL) to neutralize acid. -
Extraction: Extract with
-heptane (2 x 1 mL). The ester partitions into the organic phase. -
Drying: Dry organic layer over MgSO
.
-
-
Validation:
-
Analyze via GC-MS.[1] Target conversion >95%.
-
Note: Unreacted acid leads to peak tailing; ensure complete esterification for accurate quantification.
-
Part 3: Analytical Profiling (Mass Spectrometry)
Understanding the fragmentation of the deuterated ester is vital for establishing Multiple Reaction Monitoring (MRM) transitions or identifying the molecule in complex matrices.
Fragmentation Logic (EI Source)
The mass spectrum is dominated by the McLafferty Rearrangement .
-
Molecular Ion (M+): m/z 191 (d
species). -
Base Peak (McLafferty):
-
In standard esters,
-hydrogen transfer occurs. -
Mechanism: The carbonyl oxygen abstracts a
-hydrogen from the hexyl chain. -
Result: Cleavage of the alkene.[2]
-
Shift: The ethyl-d
group remains attached to the charged enol fragment. -
Prediction: The McLafferty ion for the d
ester is typically m/z 102 (Ethyl ester + C2-C3 unit). For the d ester, this shifts to m/z 107 .
-
Fragmentation Pathway Diagram
Figure 2: Predicted Electron Ionization (EI) fragmentation pattern for Ethyl-d5 2-propylhexanoate.
Quantitative Parameters (Table)
| Parameter | Value (d | Value (d | Rationale |
| Precursor Ion | 186.2 | 191.2 | Molecular ion stability is moderate in esters. |
| Quantifier Ion | 102.1 | 107.1 | McLafferty rearrangement (High specificity). |
| Qualifier Ion 1 | 141.1 | 141.1 | Acylium ion (Loss of ethoxy). Note: No mass shift here because the label is lost. |
| Qualifier Ion 2 | 157.1 | 162.1 | Loss of ethyl group (Partial retention of label depending on cleavage). |
Part 4: Applications in Drug Development (DMPK)
Impurity Profiling in Valproate Manufacturing
2-Propylhexanoic acid is a known process impurity (Impurity J-like homologue) in the synthesis of Valproic Acid.
-
Problem: Separation of VPA (C8) and 2-Propylhexanoic (C9) is difficult on short GC columns.
-
Solution: Use Deuterated Ethyl 2-propylhexanoate as an internal standard to quantify this specific impurity in "Valproate Sodium" raw material batches.
-
Protocol: Spiking the d
-ester allows for precise "Isotope Dilution Mass Spectrometry" (IDMS), canceling out matrix effects during extraction.
Chiral Inversion Studies
Since 2-propylhexanoic acid is chiral, the ethyl ester can be used to study chiral inversion via acyl-CoA intermediates in the liver.
-
Method: Synthesize the pure (
)-d -ethyl ester. -
Experiment: Incubate with hepatocytes.
-
Analysis: Monitor the appearance of the (
)-enantiomer (using a chiral GC column like Cyclodextrin-beta). The deuterium label tracks the parent molecule, distinguishing it from endogenous fatty acids.
References
-
PubChem. (2025).[3] 2-Propylhexanoic Acid Ethyl Ester | C11H22O2.[4] National Library of Medicine. [Link]
-
NIST Chemistry WebBook. (2024). Mass Spectra of Fatty Acid Ethyl Esters. National Institute of Standards and Technology. [Link][5]
-
European Pharmacopoeia. (2024). Valproic Acid Monograph: Related Substances and Impurities. [Link]
-
Kushner, D. J., et al. (1999). Pharmacological uses and perspectives of heavy water and deuterated compounds. Canadian Journal of Physiology and Pharmacology. [Link]
Sources
- 1. uni-saarland.de [uni-saarland.de]
- 2. m.youtube.com [m.youtube.com]
- 3. 2-Propylhexanoic acid | C9H18O2 | CID 18647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Propylhexanoic Acid Ethyl Ester | C11H22O2 | CID 20320721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hexanoic acid, 2-ethyl-, 2-methylpropyl ester [webbook.nist.gov]
